molecular formula C18H18N2O6 B1200070 Disperse blue 7 CAS No. 3179-90-6

Disperse blue 7

Cat. No.: B1200070
CAS No.: 3179-90-6
M. Wt: 358.3 g/mol
InChI Key: WHPNHQRWWMLKPJ-UHFFFAOYSA-N
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Description

Disperse Blue 7 is a synthetic dye primarily used for coloring synthetic fibers such as polyester, nylon, and acrylic. It belongs to the class of disperse dyes, which are non-ionic and have low water solubility. These dyes are finely ground in the presence of a dispersing agent and are used in the form of a paste or powder. This compound is known for its vibrant blue color and is widely used in the textile industry .

Biochemical Analysis

Biochemical Properties

Disperse Blue 7 plays a significant role in biochemical reactions, particularly in the context of its interaction with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, this compound can bind to proteins, potentially altering their conformation and affecting their function. Additionally, it may interact with enzymes involved in metabolic pathways, influencing their activity and, consequently, the biochemical processes they regulate .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can induce cytotoxic effects in mammalian cells, leading to changes in cell viability and proliferation. It may also impact gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound has been found to inhibit certain enzymes involved in cellular metabolism, thereby affecting metabolic flux and energy production. Additionally, it can interact with DNA and RNA, potentially causing changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Over time, the degradation products of this compound may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can induce adverse effects such as cytotoxicity and genotoxicity. Studies in animal models have demonstrated that high doses of this compound can lead to tissue damage, oxidative stress, and inflammation. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical and cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by inhibiting or activating key enzymes involved in the metabolism of carbohydrates, lipids, and proteins. For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production. Additionally, it may interact with cofactors such as NADH and FADH2, influencing their redox state and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. For instance, this compound may be transported into cells via endocytosis and subsequently distributed to specific organelles such as the endoplasmic reticulum and mitochondria. Its localization and accumulation within cells can affect its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis. Additionally, it can be directed to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Blue 7 is typically synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. The synthesis often involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as an aromatic compound with electron-donating groups, to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions: Disperse Blue 7 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the azo bond, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products: The major products formed from these reactions include various aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Disperse Blue 7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and diagnostic tools.

    Industry: Widely used in the textile industry for dyeing synthetic fibers. .

Comparison with Similar Compounds

    Disperse Blue 1: Known for its use in dyeing polyester and acetate fibers.

    Disperse Blue 3: Commonly used in the textile industry for dyeing synthetic fibers.

    Disperse Blue 26: Used for dyeing polyester and nylon fibers.

    Disperse Blue 35: Employed in the dyeing of polyester and acrylic fibers.

Comparison: Disperse Blue 7 is unique due to its specific molecular structure, which provides superior dyeing properties such as high color strength, good levelness, and excellent fastness properties. Compared to other disperse dyes, this compound offers better solubility in non-aqueous media and improved dye uptake on synthetic fibers .

Properties

IUPAC Name

1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C18H18N2O6/c21-7-5-19-9-1-2-10(20-6-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,19-24H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPNHQRWWMLKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCO
Source PubChem
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Molecular Formula

C18H18N2O6
Record name DISPERSE BLUE 7
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DSSTOX Substance ID

DTXSID8025208
Record name 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthraquinone
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Molecular Weight

358.3 g/mol
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Physical Description

Disperse blue 7 is a fine black powder. (NTP, 1992)
Record name DISPERSE BLUE 7
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Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992)
Record name DISPERSE BLUE 7
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CAS No.

3179-90-6
Record name DISPERSE BLUE 7
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Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]-
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Record name DISPERSE BLUE 7
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Melting Point

greater than 572 °F (NTP, 1992)
Record name DISPERSE BLUE 7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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